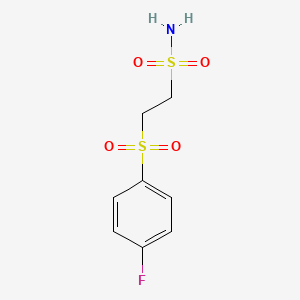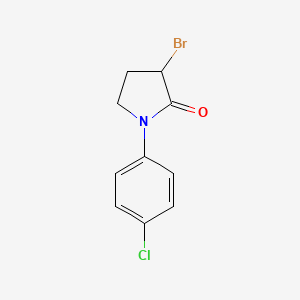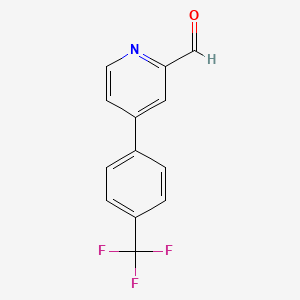
4-(4-(Trifluorometil)fenil)picolinaldehído
Descripción general
Descripción
“4-(4-(Trifluoromethyl)phenyl)picolinaldehyde” is a chemical compound with the molecular formula C13H8F3NO . It is a derivative of the class of compounds known as trifluoromethylbenzenes .
Molecular Structure Analysis
The molecular structure of “4-(4-(Trifluoromethyl)phenyl)picolinaldehyde” consists of a picolinaldehyde group attached to a phenyl ring substituted with a trifluoromethyl group .Aplicaciones Científicas De Investigación
Síntesis Orgánica
4-(4-(Trifluorometil)fenil)picolinaldehído: es un compuesto valioso en la síntesis orgánica. Sirve como bloque de construcción para la síntesis de moléculas complejas debido a su grupo aldehído reactivo y la presencia de un grupo trifluorometilo que puede aumentar la lipofilia y la estabilidad metabólica de los derivados .
Farmacéuticos
En la investigación farmacéutica, este compuesto se utiliza como intermedio en la síntesis de varios fármacos. Su grupo trifluorometilo es particularmente significativo ya que es una parte común en muchos productos farmacéuticos, contribuyendo a las propiedades farmacocinéticas de los fármacos .
Agroquímicos
El compuesto encuentra aplicación en el desarrollo de agroquímicos. El grupo trifluorometilo puede impartir propiedades como una mayor actividad biológica y estabilidad ambiental a los productos agroquímicos .
Tintes
En el campo de los tintes, This compound se puede utilizar para sintetizar tintes y pigmentos. El grupo trifluorometilo atractor de electrones puede afectar las propiedades del color de estos tintes, haciéndolos más vibrantes o estables .
Biocatálisis
Este compuesto también es relevante en la investigación de biocatálisis. Se puede utilizar como sustrato para reacciones enzimáticas, donde las enzimas se emplean para producir intermediarios quirales o productos con alta especificidad .
Ciencia de los Materiales
En la ciencia de los materiales, This compound se utiliza en la síntesis de nuevos materiales, como polímeros o moléculas orgánicas pequeñas que tienen aplicaciones potenciales en electrónica, revestimientos y otros materiales avanzados .
Investigación Química
El compuesto se utiliza ampliamente en la investigación química para el desarrollo de nuevas metodologías sintéticas, estudios mecanísticos y la síntesis de nuevos compuestos orgánicos con aplicaciones potenciales en diversas industrias .
Química Analítica
Por último, en química analítica, sirve como un compuesto estándar o de referencia en el desarrollo de métodos analíticos, como la cromatografía o la espectroscopia, que son esenciales para el control de calidad de los productos .
Mecanismo De Acción
- The compound’s primary targets are not explicitly documented in available sources. However, it belongs to the class of trifluoromethylbenzenes , which are organofluorine compounds containing a benzene ring substituted with one or more trifluoromethyl groups .
Target of Action
Its potential applications and therapeutic relevance remain an intriguing area for investigation . 🧪🔬
Análisis Bioquímico
Biochemical Properties
4-(4-(Trifluoromethyl)phenyl)picolinaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular protection mechanisms . The nature of these interactions often involves the binding of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde to the active sites of enzymes, thereby altering their catalytic efficiency.
Cellular Effects
The effects of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Additionally, 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde has been found to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecules, depending on the context . For example, 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde in laboratory settings have been extensively studied. Over time, this compound has been observed to exhibit stability under various conditions, although it may undergo degradation in the presence of certain reactive species . Long-term studies have shown that 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde can have sustained effects on cellular function, particularly in terms of modulating metabolic pathways and cellular signaling .
Dosage Effects in Animal Models
In animal models, the effects of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde vary with different dosages. At lower doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde is effective without causing adverse effects.
Metabolic Pathways
4-(4-(Trifluoromethyl)phenyl)picolinaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby contributing to cellular protection against oxidative damage . Additionally, 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde can affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to accumulate in certain cellular compartments, such as the mitochondria, where it can exert its effects on cellular metabolism . The localization and accumulation of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde are influenced by its interactions with transport proteins and other cellular components .
Subcellular Localization
The subcellular localization of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde is critical for its activity and function. This compound has been observed to localize to specific compartments within the cell, such as the mitochondria and the endoplasmic reticulum . The targeting of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde to these compartments is facilitated by post-translational modifications and targeting signals that direct it to the appropriate locations . The subcellular localization of 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde is essential for its role in modulating cellular processes and maintaining cellular homeostasis.
Propiedades
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)10-5-6-17-12(7-10)8-18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRJYEBPMRRWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1441422.png)
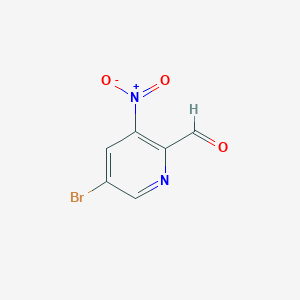
![Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1441424.png)
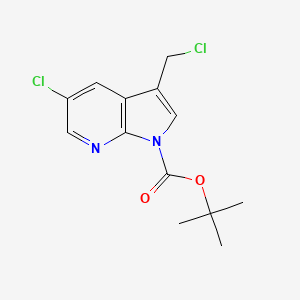
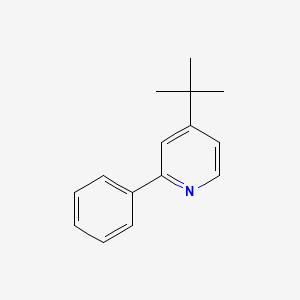
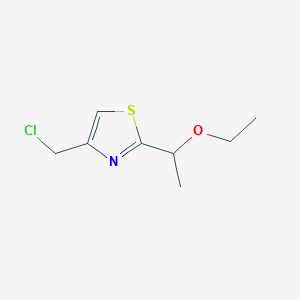



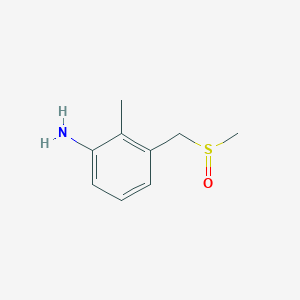
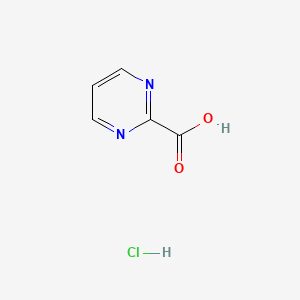
![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)
